Isothiocyanatoacetaldehyde dimethyl acetal

説明

Molecular Structure and Stereochemical Configuration

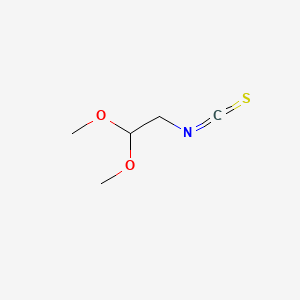

This compound possesses a molecular formula of C₅H₉NO₂S with a molecular weight of 147.195 daltons. The compound is systematically named as 2-isothiocyanato-1,1-dimethoxyethane, reflecting its structural organization where an isothiocyanate group is attached to a carbon atom adjacent to a dimethyl acetal functionality. The International Union of Pure and Applied Chemistry Standard InChI designation for this compound is InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3, providing a standardized representation of its connectivity.

The molecular architecture features a central ethane backbone with specific functional group substitutions that define its chemical behavior. The isothiocyanate group (-N=C=S) is positioned at the terminal carbon, while the adjacent carbon bears two methoxy groups (-OCH₃) in a geminal configuration, forming the characteristic acetal structure. This arrangement creates a compound with 17 total bonds, including 8 non-hydrogen bonds, 2 multiple bonds, and 4 rotatable bonds, contributing to its conformational flexibility.

The stereochemical configuration of this compound does not present chiral centers, resulting in a single constitutional isomer. The compound exhibits structural features characteristic of both acetals and isothiocyanates, with the acetal functionality providing stability through the electron-donating methoxy groups while the isothiocyanate group contributes electrophilic reactivity. The European Community number 674-145-9 and CAS Registry Number 75052-04-9 serve as unique identifiers for this specific structural arrangement.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis reveals distinctive signatures for this compound across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance data showing characteristic chemical shifts corresponding to the methoxy protons and the methylene bridge connecting the acetal and isothiocyanate functionalities. The spectroscopic data demonstrates the presence of equivalent methoxy groups, appearing as singlet resonances in the aliphatic region of the spectrum.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of both functional groups within the molecule. The isothiocyanate functionality typically exhibits stretching vibrations in the region around 2175-2140 cm⁻¹, corresponding to the S-C≡N triple bond character. Additional characteristic absorptions include carbon-hydrogen stretching vibrations for the methoxy groups in the 2850-2950 cm⁻¹ region and carbon-oxygen stretching vibrations for the acetal functionality in the 1025-1200 cm⁻¹ range. The compound's infrared spectrum, as documented in the NIST database, provides a comprehensive fingerprint for identification purposes.

Mass spectrometric analysis yields a molecular ion peak at mass-to-charge ratio 147, corresponding to the molecular weight of the intact compound. Fragmentation patterns in electron ionization mass spectrometry reveal characteristic losses associated with the methoxy groups and the isothiocyanate functionality, providing structural confirmation and enabling identification in complex mixtures. The mass spectral database entries document reproducible fragmentation patterns that serve as diagnostic tools for analytical identification.

| Spectroscopic Technique | Characteristic Features | Reference Values |

|---|---|---|

| Infrared Spectroscopy | S-C≡N stretch | 2175-2140 cm⁻¹ |

| Infrared Spectroscopy | C-H stretch (methoxy) | 2850-2950 cm⁻¹ |

| Infrared Spectroscopy | C-O stretch (acetal) | 1025-1200 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 147 |

| Nuclear Magnetic Resonance | Methoxy protons | Chemical shift data available |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 70°C, indicating moderate volatility that facilitates purification through distillation techniques. This relatively low boiling point suggests weak intermolecular forces, consistent with the compound's molecular weight and structure lacking strong hydrogen bonding capabilities.

Density measurements indicate a value of 1.09 grams per cubic centimeter, reflecting the compound's compact molecular packing and the presence of the sulfur atom within the isothiocyanate group. The refractive index of 1.47 provides additional physical characterization data useful for identification and purity assessment. These physical constants demonstrate the compound's liquid state under standard temperature and pressure conditions.

Thermodynamic calculations based on group contribution methods provide estimated values for various properties. The standard enthalpy of formation in the gas phase is calculated as -132.18 kilojoules per mole, while the enthalpy of vaporization is estimated at 41.60 kilojoules per mole. Critical temperature and pressure values are estimated at 722.79 Kelvin and 3452.08 kilopascals respectively, providing insights into the compound's behavior under extreme conditions.

The flash point of 68.5°C indicates the temperature at which the compound's vapors can ignite, reflecting its moderate volatility and flammability characteristics. This property is particularly relevant for handling and storage considerations in laboratory and industrial applications. The compound's phase behavior demonstrates typical organic liquid characteristics with predictable temperature-dependent properties.

| Property | Value | Units | Method |

|---|---|---|---|

| Boiling Point | 70 | °C | Experimental |

| Density | 1.09 | g/cm³ | Experimental |

| Refractive Index | 1.47 | - | Experimental |

| Flash Point | 68.5 | °C | Experimental |

| Enthalpy of Formation (gas) | -132.18 | kJ/mol | Calculated |

| Enthalpy of Vaporization | 41.60 | kJ/mol | Calculated |

| Critical Temperature | 722.79 | K | Calculated |

| Critical Pressure | 3452.08 | kPa | Calculated |

Solubility and Partition Coefficients

The solubility characteristics of this compound reflect its amphiphilic nature, possessing both hydrophilic acetal functionality and lipophilic alkyl chains. The compound demonstrates solubility in organic solvents, consistent with its moderate polarity and the presence of ether linkages in the acetal structure. This solubility profile makes it suitable for reactions and purifications using conventional organic chemistry techniques.

Partition coefficient calculations provide quantitative measures of the compound's distribution between different phases. The logarithm of the octanol-water partition coefficient is calculated as 0.708, indicating moderate lipophilicity with slight preference for the organic phase. This value suggests balanced hydrophilic and lipophilic characteristics, which influence the compound's behavior in biological systems and environmental partitioning.

Water solubility calculations yield a logarithmic value of -0.63 for the water solubility parameter, indicating limited but measurable aqueous solubility. This moderate water solubility can be attributed to the polar acetal functionality, which provides some degree of hydrophilic character despite the overall organic nature of the molecule. The compound's solubility behavior demonstrates the influence of both functional groups on its physical properties.

The McGowan volume calculation yields a value of 110.780 milliliters per mole, providing a measure of the compound's molecular size and its influence on partitioning behavior. This parameter contributes to understanding the compound's transport properties and interactions with various media. The solubility and partition data collectively demonstrate the compound's moderate polarity and its potential for both aqueous and organic phase interactions.

| Parameter | Value | Units | Calculation Method |

|---|---|---|---|

| Log P (octanol-water) | 0.708 | - | Crippen Method |

| Log Water Solubility | -0.63 | - | Crippen Method |

| McGowan Volume | 110.780 | mL/mol | McGowan Method |

| Organic Solvent Solubility | Soluble | Qualitative | Experimental |

特性

IUPAC Name |

2-isothiocyanato-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226022 | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75052-04-9 | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanato-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Reaction Setup

2-Chloro-1,1-dimethoxyethane : A key intermediate containing a chloro substituent on the acetal-protected acetaldehyde.

Potassium thiocyanate (KSCN) or similar nucleophilic isothiocyanate source.

Solvent : Methanol or other alcohols, sometimes under pressure.

Catalysts and reagents : Acid or base catalysts depending on reaction conditions.

Stepwise Procedure

Nucleophilic substitution reaction :

The 2-chloro-1,1-dimethoxyethane is reacted with potassium thiocyanate in methanol under reflux or elevated temperature. The nucleophile (SCN⁻) displaces the chlorine atom, yielding this compound.-

- Temperature: Typically 80–150 °C depending on pressure conditions.

- Pressure: Reactions can be performed under autoclave conditions for higher temperature and pressure control.

- Time: Several hours (e.g., 4–12 hours) for complete conversion.

-

- Removal of solvent and unreacted reagents by distillation under reduced pressure.

- Neutralization or pH adjustment using sodium hydroxide or acid to stabilize the product.

- Extraction and dehydration steps to remove water and impurities.

- Vacuum distillation or secondary rectification to collect the pure product fraction.

Advantages of This Method

- High selectivity due to the use of a halogenated intermediate.

- The acetal protecting group remains intact during substitution.

- Amenable to scale-up for industrial production.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloro-1,1-dimethoxyethane + KSCN | Methanol, reflux, 100–150 °C, 6–12 h | This compound |

Related Preparation Insights from Aminoacetaldehyde Dimethyl Acetal Synthesis

A closely related compound, aminoacetaldehyde dimethyl acetal, is prepared via a similar halogenated acetal intermediate (2-chloro-1-ethanal dimethyl acetal) reacting with ammonia under high pressure and temperature (150 °C) in methanol. The process involves multiple distillation and purification steps to recover methanol and purify the product, including:

- Centrifugal filtration after distillation.

- pH adjustment with concentrated sodium hydroxide (50–70%).

- Rectification under vacuum to ensure safety and product purity.

This method exemplifies the importance of:

- Controlled high-pressure reactions.

- Stepwise distillation with pressure reduction to recover solvents efficiently.

- Use of strong base for pH regulation to stabilize the product.

- Secondary vacuum distillation for final purification.

These steps can be adapted for the preparation of this compound to improve yield and purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Starting material | 2-Chloro-1,1-dimethoxyethane | Halogenated acetal intermediate |

| Nucleophile | Potassium thiocyanate (KSCN) | Provides isothiocyanate group |

| Solvent | Methanol or other alcohol | Facilitates substitution and solubilization |

| Temperature | 80–150 °C | Elevated temperature accelerates substitution |

| Pressure | Atmospheric to high pressure (autoclave) | High pressure may be used for efficient reaction |

| Reaction time | 4–12 hours | Depends on scale and temperature |

| pH adjustment | Sodium hydroxide solution (50–70%) | Stabilizes product, neutralizes acid impurities |

| Purification | Distillation under vacuum, extraction, dehydration | Ensures high purity and solvent recovery |

| Yield | Typically moderate to high (variable) | Dependent on reaction optimization |

Research Findings and Considerations

- The use of halogenated acetals as intermediates provides a versatile platform for introducing various nucleophiles, including isothiocyanates, without disrupting the acetal protecting group.

- High-pressure and temperature conditions improve reaction rates but require careful control to avoid decomposition.

- Multiple distillation steps under varying pressures optimize solvent recovery and product purity.

- pH regulation with concentrated sodium hydroxide enhances product stability during purification.

- Vacuum distillation is critical to prevent thermal degradation of the sensitive isothiocyanate functionality.

化学反応の分析

Types of Reactions

Isothiocyanatoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: LiAlH₄, NaBH₄, Raney nickel

Substitution: Ammonium thiocyanate, thiophosgene

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes

Reduction: Reduced derivatives such as alcohols or alkanes

Substitution: Thioureas, thiocarbamates

科学的研究の応用

Organic Synthesis

Isothiocyanatoacetaldehyde dimethyl acetal is primarily utilized in organic synthesis, particularly for the creation of thiophene derivatives. The compound can be employed in various synthetic pathways, including:

- Synthesis of Thiophene Derivatives : One notable application involves the reaction of this compound with pyridine derivatives and α-halo compounds to yield polysubstituted thiophenes. These compounds have been screened for anticancer activity against human cancer cell lines such as HEPG2 and MCF7, demonstrating promising results in preliminary studies.

Table 1: Comparison of Synthetic Pathways

| Reaction Type | Reactants Involved | Products Produced |

|---|---|---|

| Thiophene Synthesis | This compound, pyridine derivatives | Polysubstituted thiophenes |

| Acetalization | Carbonyl compounds with excess methanol | Dimethyl acetals |

Biological Research

The compound's interaction with biomolecules has made it a subject of interest in proteomics research. Studies focus on its reactivity with proteins and nucleic acids, aiming to elucidate potential biological activities and mechanisms.

Case Study: Anticancer Activity

In a recent study, polysubstituted thiophenes synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents.

Structural Chemistry

Understanding the structure of this compound is crucial for its application in drug design and material science. Various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to analyze its structural properties.

作用機序

The mechanism of action of isothiocyanatoacetaldehyde dimethyl acetal involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Functional Groups: this compound is unique due to its isothiocyanate group, which enhances reactivity in nucleophilic addition reactions compared to non-sulfur acetals .

- Lipophilicity : The logP of 0.708 suggests higher solubility in organic phases than hydrophilic acetals like 1,1,2-Trimethoxyethane but lower than long-chain alkyl acetals (e.g., Acetaldehyde diisoamyl acetal) .

Table 2: Application Comparison

Key Observations :

Key Observations :

生物活性

Isothiocyanatoacetaldehyde dimethyl acetal (IADMA) is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and agricultural sciences. This article reviews the biological activity of IADMA, focusing on its antimicrobial properties, potential therapeutic applications, and toxicity assessments.

- Molecular Formula : CHNOS

- Molecular Weight : 147.19 g/mol

- CAS Number : 75052-04-9

IADMA features both isothiocyanate and aldehyde functionalities, which contribute to its unique reactivity and biological activity. These structural characteristics allow it to interact with various biomolecules, including proteins and nucleic acids.

Antimicrobial Activity

IADMA has demonstrated considerable antimicrobial and antifungal activity. Studies have shown that compounds with isothiocyanate groups exhibit potent inhibitory effects against a range of pathogens. For instance, research indicates that IADMA can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

Table 1: Antimicrobial Activity of IADMA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

Therapeutic Applications

The dual functionality of IADMA allows for diverse applications in drug design. Its ability to interact with cellular targets suggests potential uses in cancer therapy. For example, preliminary studies indicate that IADMA may exhibit anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer).

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of IADMA, the compound was tested against HEPG2 and MCF7 cell lines. The results indicated that:

- HEPG2 Cell Line : Significant reduction in cell viability was observed at concentrations above 25 µM.

- MCF7 Cell Line : Similar effects were noted, with IC50 values around 30 µM.

These findings suggest that IADMA could be further investigated for its potential as an anticancer agent.

Toxicity Assessment

Understanding the safety profile of IADMA is crucial for its application in therapeutic settings. Various toxicity studies have been conducted to assess its genotoxicity and repeated dose toxicity.

Genotoxicity Studies

Genotoxicity assessments using the Ames test have shown that IADMA does not induce mutations in bacterial strains at concentrations up to 5000 µg/plate, indicating a low risk for genotoxic effects .

Repeated Dose Toxicity

A study conducted on Sprague Dawley rats indicated no significant adverse effects at doses up to 600 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, suggesting that IADMA may be safe for use in further studies .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Isothiocyanatoacetaldehyde dimethyl acetal with high purity, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acetalization reactions under anhydrous conditions. Optimize parameters like temperature (e.g., 0–5°C for thiocyanate group stability) and stoichiometric ratios using Design of Experiments (DoE) to minimize side products . Purity is verified via GC-MS or HPLC, with solvent selection (e.g., dichloromethane) critical to avoid hydrolysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of H/C NMR to confirm acetal and isothiocyanate functional groups. FT-IR analysis (e.g., 2100–2050 cm for N=C=S stretching) and high-resolution mass spectrometry (HRMS) validate molecular composition. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and sealed systems to prevent exposure to volatile isothiocyanate derivatives. Implement spill containment protocols with inert adsorbents (e.g., vermiculite) and emergency eyewash stations. Regularly monitor degradation products via TLC or LC-MS, as prolonged storage may increase toxicity .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation mechanisms dominate?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track decomposition kinetics. Acidic conditions (pH < 3) promote acetal hydrolysis to aldehydes, while elevated temperatures (>40°C) accelerate thiocyanate isomerization. Apply Arrhenius modeling to predict shelf-life and identify stabilizers (e.g., antioxidants) .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Molecular dynamics simulations can model solvent effects (e.g., polarity on thiocyanate reactivity). Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Q. How can researchers resolve contradictions in reported toxicity profiles of Isothiocyanatoacetaldehyde derivatives?

- Methodological Answer : Perform systematic reviews of in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo assays) data. Apply meta-analysis to identify confounding variables (e.g., impurity levels, solvent choice). Replicate disputed studies under controlled conditions, prioritizing OECD guidelines for harmonization .

Q. What experimental designs are optimal for studying this compound’s role in synthesizing bioactive heterocycles?

- Methodological Answer : Use tandem [4+2] cycloaddition or Michael addition pathways, monitoring regioselectivity via H NMR kinetics. Employ high-throughput screening to evaluate catalytic systems (e.g., Lewis acids). Compare outcomes with structurally similar acetal derivatives to establish structure-activity relationships .

Q. How can degradation pathways of this compound be monitored in environmental matrices?

- Methodological Answer : Deploy LC-QTOF-MS for non-targeted analysis of degradation products in soil/water samples. Use isotopically labeled analogs (e.g., C-acetal) to trace metabolic pathways in microbial consortia. Apply QSAR models to assess ecotoxicological risks of identified byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。